2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
Starting Material: 2,4-dioxo-1,2,3,4-tetrahydroquinazoline
Reagents: 4-aminobenzenesulfonamide, acetic anhydride
Reaction: The quinazolinone core reacts with 4-aminobenzenesulfonamide in the presence of acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps
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Preparation of Quinazolinone Core
Starting Material: Anthranilic acid
Reagents: Acetic anhydride, ammonium acetate
Conditions: Heating under reflux
Reaction: Anthranilic acid reacts with acetic anhydride and ammonium acetate to form 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the sulfonamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could yield more saturated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and protein interactions.
Medicine: The sulfonamide group suggests potential antibacterial properties, making it a candidate for drug development.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with enzyme active sites, potentially inhibiting their activity, while the sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid
- 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoic acid
- tert-butyl 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetate
Uniqueness
What sets 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide apart from similar compounds is the presence of both the quinazolinone core and the sulfonamide group. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c19-28(26,27)13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25)(H2,19,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZHXZJBAGFNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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